

Spectroscopic Profile of 6-Chloro-2-methyl-3nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Chloro-2-methyl-3-nitropyridine** (CAS No: 22280-60-0), a key intermediate in medicinal chemistry and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

- IUPAC Name: 6-chloro-2-methyl-3-nitropyridine
- Molecular Formula: C₆H₅ClN₂O₂[1]
- Molecular Weight: 172.57 g/mol [1]
- Appearance: Light orange to yellow to green powder or crystals.

Spectroscopic Data

The following sections present the available spectroscopic data for **6-Chloro-2-methyl-3-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental ¹H and ¹³C NMR data for **6-Chloro-2-methyl-3-nitropyridine** is not readily available in the public domain. However, based on the analysis of structurally similar compounds, the following chemical shifts can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Data for **6-Chloro-2-methyl-3-nitropyridine**

¹H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-4	7.8 - 8.2	d	1H	Ar-H
H-5	7.3 - 7.6	d	1H	Ar-H
СН₃	2.5 - 2.8	S	3H	-СНз
¹³ C NMR	Predicted Chemical Shift (ppm)	Assignment		
C-2	155 - 160	C-CH₃		
C-3	135 - 140	C-NO ₂		
C-4	130 - 135	С-Н	_	
C-5	120 - 125	C-H	_	
C-6	145 - 150	C-Cl	_	
СН₃	20 - 25	-CH₃	_	

Note: Predicted values are based on established chemical shift ranges for substituted pyridines and may vary from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Chloro-2-methyl-3-nitropyridine** has been recorded using a Bruker Tensor 27 FT-IR instrument.[1] Key absorption bands are expected for the nitro group, C-Cl bond, and the aromatic ring.

Table 2: Key IR Absorption Bands for 6-Chloro-2-methyl-3-nitropyridine

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch (CH₃)	2850 - 3000	Medium
C=C and C=N Ring Stretching	1400 - 1600	Medium-Strong
Asymmetric NO ₂ Stretch	1520 - 1560	Strong
Symmetric NO ₂ Stretch	1340 - 1360	Strong
C-Cl Stretch	600 - 800	Strong

Mass Spectrometry (MS)

GC-MS analysis data for **6-Chloro-2-methyl-3-nitropyridine** is available through the NIST Mass Spectrometry Data Center.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the structure.

Table 3: Predicted Mass Spectrometry Data for 6-Chloro-2-methyl-3-nitropyridine

m/z	Relative Intensity (%)	Assignment
172/174	High	[M] ⁺ (Molecular ion, showing isotopic pattern for CI)
155/157	Medium	[M-OH]+
126	Medium	[M-NO ₂] ⁺
91	High	[C₅H₄NCl] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These may require optimization based on the specific instrumentation and sample

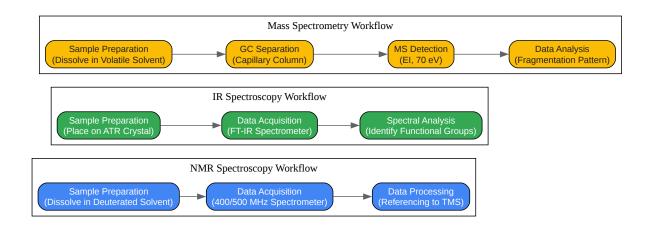
characteristics.

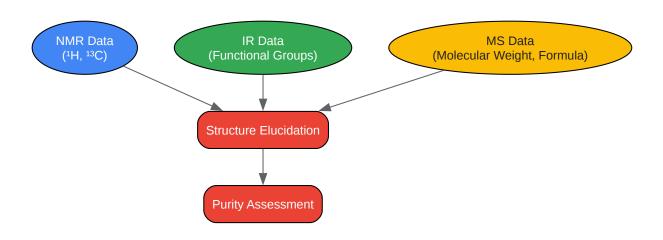
NMR Spectroscopy

A sample of **6-Chloro-2-methyl-3-nitropyridine** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)


A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6-Chloro-2-methyl-3-nitropyridine | C6H5ClN2O2 | CID 253123 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-methyl-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048047#spectroscopic-data-of-6-chloro-2-methyl-3-nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com